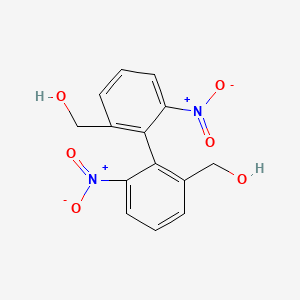
(6,6'-Dinitrobiphenyl-2,2'-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol: is an organic compound with the molecular formula C14H12N2O6 It is characterized by the presence of two nitro groups (-NO2) and two hydroxymethyl groups (-CH2OH) attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol typically involves the nitration of biphenyl derivatives followed by reduction and functionalization steps. One common method includes:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid.
Functionalization: The amino groups are subsequently converted to hydroxymethyl groups through a series of reactions involving formaldehyde and other reagents.
Industrial Production Methods: Industrial production of (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Biphenyl-2,2’-dicarboxylic acid.
Reduction: (6,6’-Diaminobiphenyl-2,2’-diyl)dimethanol.
Substitution: Various ethers or esters depending on the substituents used.
Scientific Research Applications
Chemistry:
Catalysis: (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as pharmaceutical agents due to their ability to interact with biological targets.
Biochemical Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments with specific color properties.
Plasticizers: It is used as an additive in the production of plastics to enhance flexibility and durability.
Mechanism of Action
The mechanism by which (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol exerts its effects depends on its specific application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
(6,6’-Diaminobiphenyl-2,2’-diyl)dimethanol: Similar structure but with amino groups instead of nitro groups.
(6,6’-Dihydroxybiphenyl-2,2’-diyl)dimethanol: Similar structure but with hydroxyl groups instead of nitro groups.
Uniqueness:
Reactivity: The presence of nitro groups in (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol makes it more reactive towards reduction and substitution reactions compared to its amino or hydroxyl analogs.
Applications: Its unique chemical properties make it suitable for specific applications in catalysis, material science, and pharmaceuticals that are not achievable with similar compounds.
Properties
CAS No. |
3594-93-2 |
|---|---|
Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
[2-[2-(hydroxymethyl)-6-nitrophenyl]-3-nitrophenyl]methanol |
InChI |
InChI=1S/C14H12N2O6/c17-7-9-3-1-5-11(15(19)20)13(9)14-10(8-18)4-2-6-12(14)16(21)22/h1-6,17-18H,7-8H2 |
InChI Key |
BLPWZQLFWVTMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


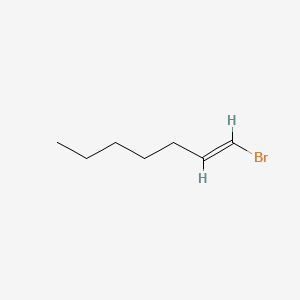
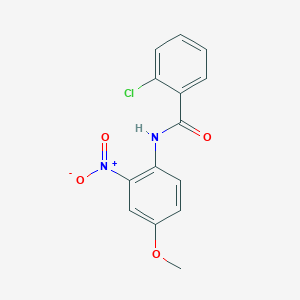
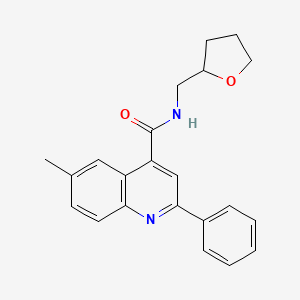
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
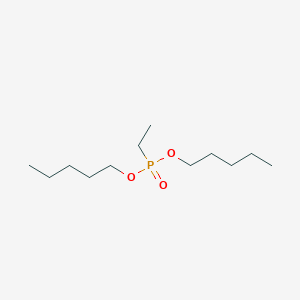
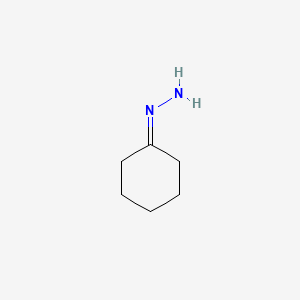
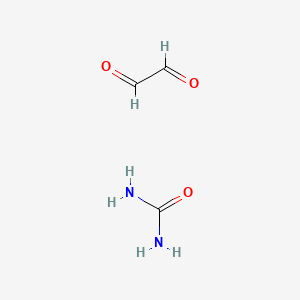
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)

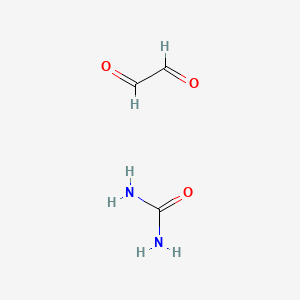
![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
